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Compound of Interest

Compound Name: Hex-2-yn-1-ol

Cat. No.: B147304 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Hex-2-
yn-1-ol (CAS No: 764-60-3), a valuable building block in organic synthesis. The document

details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

characteristics, offering a foundational dataset for its identification, characterization, and

application in research and development.

Core Spectroscopic Data
The following sections present the key spectroscopic data for Hex-2-yn-1-ol, summarized in

tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. The proton (¹H) and carbon-13 (¹³C) NMR data provide detailed information about

the chemical environment of each nucleus.

¹H NMR Spectral Data of Hex-2-yn-1-ol
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~4.22 d (doublet) 2H H-1 (-CH₂OH)

~2.15 t (triplet) 2H H-4 (-C≡C-CH₂-)

~1.70 s (singlet) 1H OH

~1.49 sextet 2H H-5 (-CH₂-CH₃)

~0.95 t (triplet) 3H H-6 (-CH₃)

Note: The exact chemical shifts, multiplicities, and coupling constants can vary depending on

the solvent and spectrometer frequency. The data presented is a representative interpretation.

¹³C NMR Spectral Data of Hex-2-yn-1-ol

Chemical Shift (δ) ppm Carbon Assignment

~85.5 C-3 (-C≡C-)

~78.5 C-2 (-C≡C-)

~51.5 C-1 (-CH₂OH)

~22.0 C-5 (-CH₂-CH₃)

~20.5 C-4 (-C≡C-CH₂-)

~13.5 C-6 (-CH₃)

Note: The assignments are based on typical chemical shift values for alkynyl alcohols.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.[1]

Key IR Absorption Bands for Hex-2-yn-1-ol
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Wavenumber (cm⁻¹) Intensity Assignment

~3370 Strong, Broad O-H stretch (alcohol)

~2960, 2930, 2870 Medium-Strong C(sp³)-H stretch (alkyl)

~2230 Weak-Medium C≡C stretch (internal alkyne)

~1020 Strong C-O stretch (primary alcohol)

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, aiding in its identification and structural elucidation. The data presented is for

electron ionization (EI).

Major Fragmentation Peaks in the Mass Spectrum of Hex-2-yn-1-ol

m/z Relative Intensity Possible Fragment Ion

98 Moderate [M]⁺ (Molecular Ion)

83 Moderate [M - CH₃]⁺

69 High [M - C₂H₅]⁺ or [M - CHO]⁺

55 High [C₄H₇]⁺

41 High [C₃H₅]⁺

39 High [C₃H₃]⁺

Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data for Hex-2-yn-1-
ol.

NMR Spectroscopy Protocol
Sample Preparation: A solution of Hex-2-yn-1-ol is prepared by dissolving approximately 10-

20 mg of the neat liquid in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d,
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CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added

as an internal standard (0 ppm).

Instrumentation: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer

(e.g., 400 MHz or higher).

¹H NMR Acquisition: The ¹H NMR spectrum is acquired using a standard pulse sequence.

Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio,

a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a

relaxation delay of 1-2 seconds.

¹³C NMR Acquisition: The ¹³C NMR spectrum is typically acquired with proton decoupling to

simplify the spectrum to single lines for each carbon environment. A larger number of scans

is usually required due to the lower natural abundance of the ¹³C isotope. The spectral width

should encompass the expected range for all carbon atoms (typically 0-220 ppm).

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-

corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0

ppm. Integration of the ¹H NMR signals is performed to determine the relative number of

protons.

IR Spectroscopy Protocol
Sample Preparation: As Hex-2-yn-1-ol is a liquid, a thin film is prepared by placing a drop of

the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates.

[1] The plates are then gently pressed together to form a uniform thin film.

Instrumentation: The IR spectrum is recorded using a Fourier-transform infrared (FTIR)

spectrometer.

Background Spectrum: A background spectrum of the empty salt plates is recorded to

subtract any atmospheric and instrumental interferences.

Sample Spectrum: The salt plates with the sample are placed in the spectrometer's sample

holder, and the spectrum is acquired. Typically, 16 to 32 scans are co-added to improve the

signal-to-noise ratio.
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Data Analysis: The resulting spectrum, plotted as transmittance or absorbance versus

wavenumber (cm⁻¹), is analyzed to identify the characteristic absorption bands of the

functional groups present in the molecule.

Mass Spectrometry Protocol
Sample Introduction: A small amount of Hex-2-yn-1-ol is introduced into the mass

spectrometer, typically via direct injection or through a gas chromatograph (GC-MS) for

separation from any impurities. For direct injection, the sample is volatilized in the ion

source.

Ionization: Electron ionization (EI) is a common method for volatile compounds. The gaseous

sample molecules are bombarded with a high-energy electron beam (typically 70 eV),

leading to the formation of a molecular ion and subsequent fragmentation.

Mass Analysis: The resulting positively charged ions are accelerated and separated based

on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight

analyzer).

Detection: The separated ions are detected, and their abundance is recorded.

Data Interpretation: The resulting mass spectrum, a plot of relative ion abundance versus

m/z, is analyzed to identify the molecular ion peak and the fragmentation pattern, which

provides structural information about the molecule.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like Hex-2-yn-1-ol.
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Caption: Workflow for Spectroscopic Analysis of Hex-2-yn-1-ol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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